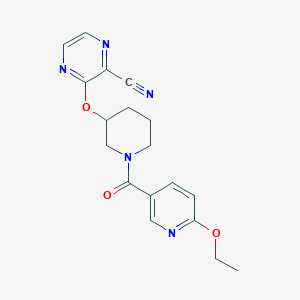![molecular formula C17H14N4OS2 B2702831 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034595-69-0](/img/structure/B2702831.png)
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide, commonly known as PTB, is a synthetic molecule that has gained attention in the scientific community due to its potential applications in research on cancer and other diseases.
作用機序
PTB exerts its anti-cancer effects by inhibiting the activity of certain enzymes called kinases, which play a key role in cell growth and division. Specifically, PTB has been found to inhibit the activity of the kinase AKT, which is often overactive in cancer cells and promotes their growth and survival. By inhibiting AKT activity, PTB can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, PTB has been found to have other biochemical and physiological effects. For example, PTB has been found to inhibit the production of certain inflammatory cytokines, which could be useful in research on inflammatory diseases such as arthritis and inflammatory bowel disease. PTB has also been found to have anti-oxidant properties, which could be useful in research on oxidative stress-related diseases such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of PTB is that it is a synthetic molecule, which means that it can be easily synthesized in the lab and its properties can be easily controlled. This makes it a useful tool for research on cancer and other diseases. However, one limitation of PTB is that it has not yet been extensively tested in vivo (in living organisms), which means that its effects on whole organisms are not yet fully understood.
将来の方向性
There are several future directions for research on PTB. One direction is to further investigate its anti-cancer effects and potential applications in cancer therapy. Another direction is to investigate its anti-inflammatory and anti-oxidant effects and potential applications in research on inflammatory and oxidative stress-related diseases. Additionally, further research is needed to understand the safety and toxicity of PTB, as well as its effects on whole organisms.
合成法
PTB is synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the preparation of 2-(1H-pyrazol-1-yl)ethanamine, which is then reacted with 2-bromoethyl thiophene-3-carboxylate to produce 2-(2-(thiophen-3-yl)ethyl)-1H-pyrazole. This intermediate product is then reacted with 2-chlorobenzo[d]thiazole-6-carboxylic acid to produce PTB.
科学的研究の応用
PTB has been found to have potential applications in cancer research. Studies have shown that PTB can inhibit the growth of cancer cells and induce apoptosis (cell death) in various types of cancer cells, including breast, lung, and colon cancer cells. PTB has also been found to have anti-inflammatory and anti-oxidant properties, which could be useful in research on inflammatory diseases and oxidative stress-related diseases.
特性
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c22-17(12-2-3-14-16(8-12)24-11-19-14)18-9-15(13-4-7-23-10-13)21-6-1-5-20-21/h1-8,10-11,15H,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTDTQXIKIVJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

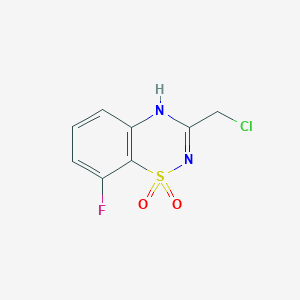
![Methyl 3-[{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2702750.png)
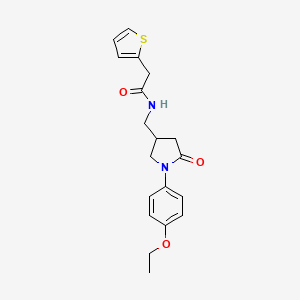

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2702755.png)


![1-[(4-fluorobenzyl)oxy]-1H-imidazole](/img/structure/B2702761.png)
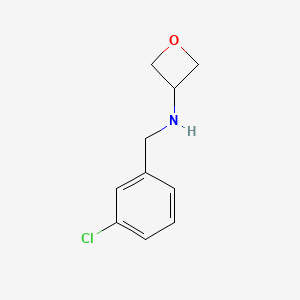
![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2702763.png)
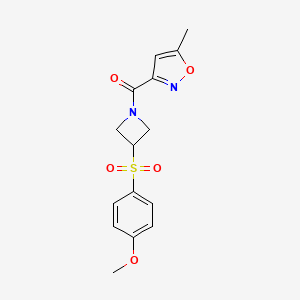
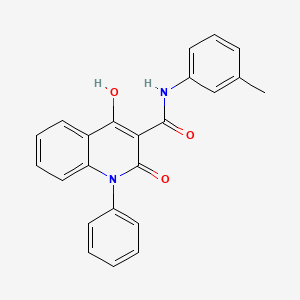
![(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B2702769.png)
